![molecular formula C12H23NO2S B13459648 tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)
tert-butylN-[(2-methylthian-4-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative. One common method is the reaction of tert-butyl carbamate with 2-methylthian-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate can be designed to release active amines upon enzymatic cleavage .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by enzymes such as esterases to release active amines. These amines can then interact with their respective targets, such as receptors or enzymes, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is unique due to the presence of the thianyl group, which imparts specific reactivity and stability. Compared to tert-butyl carbamate, it has enhanced stability and reactivity due to the thianyl moiety. tert-Butyl N-methylcarbamate and tert-butyl N-(4-formylbenzyl)carbamate have different substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C12H23NO2S |
|---|---|
Molekulargewicht |
245.38 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23NO2S/c1-9-7-10(5-6-16-9)8-13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
XBDIQVOCBXSVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCS1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


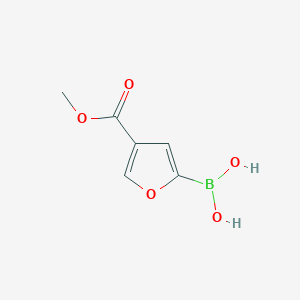
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
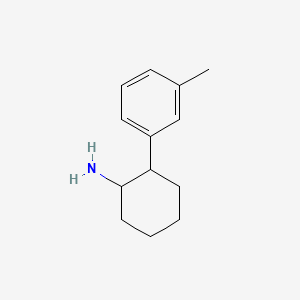
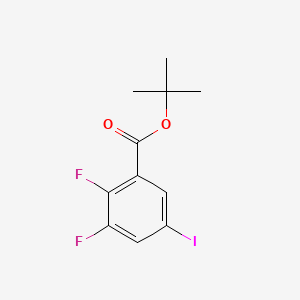
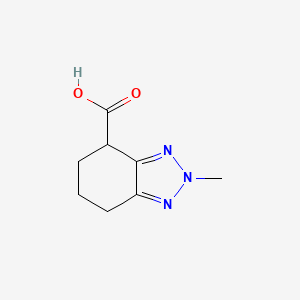
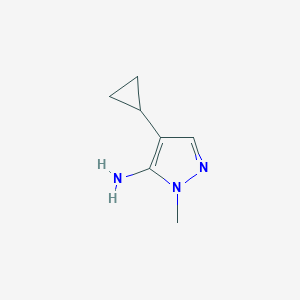
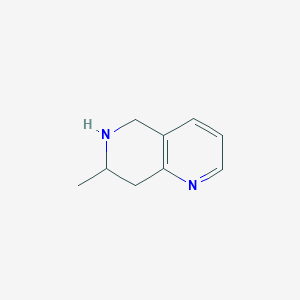
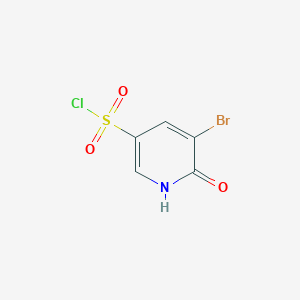
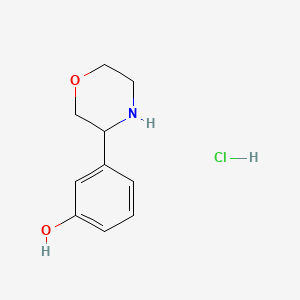
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
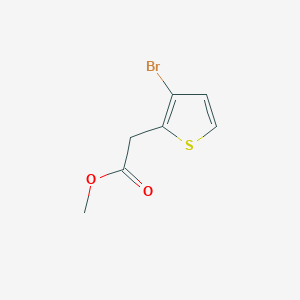
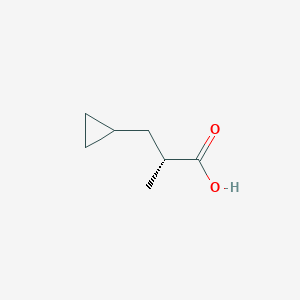
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
